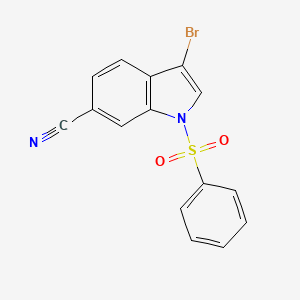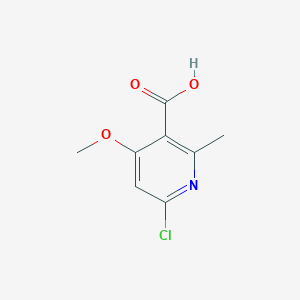
5-Methyloxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloxazole-2-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O2 It belongs to the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazole-2-carboxamide typically involves the cyclodehydration of N,N′-diacylhydrazines. Common cyclodehydrating agents used in this process include polyphosphoric acid, sulfuric acid, phosphorus oxychloride, and thionyl chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyloxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
Aplicaciones Científicas De Investigación
5-Methyloxazole-2-carboxamide has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Methyloxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a role in inflammatory diseases . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Methyloxazole-5-carboxamide
- N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide
- 2-Methyl-oxazolidine-3-carboxamide
Comparison: 5-Methyloxazole-2-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of a carboxamide group at the 2-position can influence its interaction with biological targets and its overall pharmacokinetic profile .
Propiedades
Fórmula molecular |
C5H6N2O2 |
|---|---|
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
5-methyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-7-5(9-3)4(6)8/h2H,1H3,(H2,6,8) |
Clave InChI |
DQUPYUIUMAHMNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(O1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)
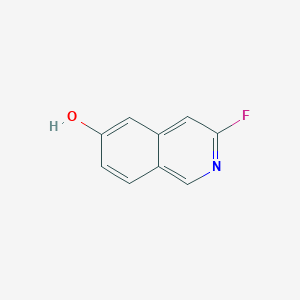

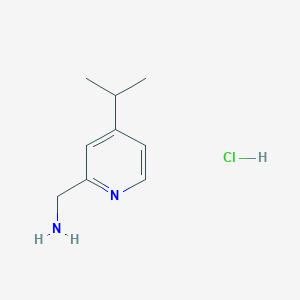
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
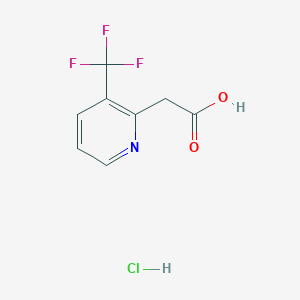

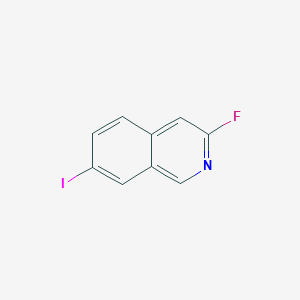
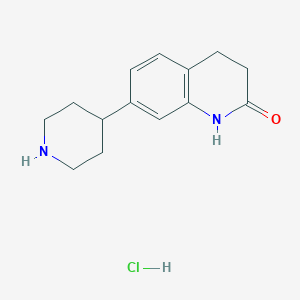
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)

